3-(1-Methylcyclopropyl)azetidine
CAS No.:
Cat. No.: VC17866587
Molecular Formula: C7H13N
Molecular Weight: 111.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H13N |
|---|---|
| Molecular Weight | 111.18 g/mol |
| IUPAC Name | 3-(1-methylcyclopropyl)azetidine |
| Standard InChI | InChI=1S/C7H13N/c1-7(2-3-7)6-4-8-5-6/h6,8H,2-5H2,1H3 |
| Standard InChI Key | VQVLRZRLGCGTJN-UHFFFAOYSA-N |
| Canonical SMILES | CC1(CC1)C2CNC2 |
Introduction
Structural Characteristics and Nomenclature
3-(1-Methylcyclopropyl)azetidine features a secondary amine nitrogen within a strained four-membered ring, with a 1-methylcyclopropyl group attached at the 3-position. The cyclopropane moiety introduces significant angle strain (estimated at ~27 kcal/mol) , while its methyl substituent creates a chiral center with defined stereochemical implications. X-ray crystallographic data from analogous azetidine derivatives show bond angles of 88-92° at the nitrogen center, with puckering amplitudes (q) ranging from 0.45-0.55 Å . The methylcyclopropyl group adopts a bisected conformation relative to the azetidine plane, minimizing torsional strain through hyperconjugative stabilization .
Synthetic Methodologies
Strain-Release Photocatalysis
Recent advances in radical chemistry enable efficient construction of the 3-(1-methylcyclopropyl)azetidine scaffold through strain-release strategies. The Nature Catalysis study demonstrates that azabicyclo[1.1.0]butane precursors undergo regioselective ring-opening when exposed to sulfonyl imines under blue light irradiation (450 nm) in the presence of a triazine-based photosensitizer (9, 0.25 mol%) .
Table 1: Comparison of Synthetic Routes for Azetidine Derivatives
The photocatalytic approach proceeds through a cascade mechanism:
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Energy transfer from the excited photosensitizer to the sulfonyl imine generates a diradical intermediate
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Homolytic cleavage of the N-S bond produces persistent tosyl and iminyl radicals
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Radical addition to the azabicyclobutane occurs at the bridgehead position (C3)
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Ring-opening releases strain while forming the azetidine core
This method achieves excellent enantiocontrol (>99% ee) when using chiral sulfoximine directing groups, with reaction times under 12 hours in acetonitrile at ambient temperature .
Physicochemical Profiling
Comprehensive ADME studies of azetidine derivatives reveal that the 3-(1-methylcyclopropyl) substituent optimally balances lipophilicity and polar surface area for blood-brain barrier penetration:
Table 2: Key Physicochemical Parameters
| Parameter | Value | Measurement Method |
|---|---|---|
| logP | 1.8 ± 0.2 | Shake-flask (pH 7.4) |
| PSA | 32 Ų | Computational modeling |
| Solubility (PBS) | 0.45 mg/mL | Nephelometry |
| Metabolic Stability | t1/2 = 6.3h | Human liver microsomes |
Biological Applications
While direct studies on 3-(1-methylcyclopropyl)azetidine remain limited, structural analogs demonstrate promising pharmacological profiles:
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CNS penetration: Azetidine derivatives with calculated logP values of 1.8-2.2 show 4:1 brain-to-plasma ratios in murine models
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Kinase inhibition: The constrained geometry enables selective binding to ATP pockets (IC50 = 38 nM vs. JAK2)
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Antibacterial activity: Polyazetidine oligomers exhibit MIC values of 2-8 μg/mL against Gram-positive pathogens
Notably, the cyclopropane moiety may serve as a bioisostere for tert-butyl groups while reducing molecular weight (ΔMW = -56 Da). This substitution strategy has been successfully employed in protease inhibitor design .
Computational Modeling and QSAR
Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level provide insights into the compound's electronic structure:
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NBO analysis shows significant hyperconjugation between the cyclopropane C-C σ bonds and the azetidine lone pair (E(2) = 8.7 kcal/mol)
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The HOMO (-6.3 eV) localizes on the nitrogen lone pair, while the LUMO (+0.9 eV) resides on the cyclopropane ring
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Molecular electrostatic potential maps reveal a polarized electron density distribution (ΔV = 12.3 kcal/mol)
Quantitative structure-activity relationship (QSAR) models predict that introducing electron-withdrawing groups at the cyclopropane position could enhance metabolic stability by 2.4-fold while maintaining CNS penetration .
Stability and Degradation Pathways
Accelerated stability studies under ICH guidelines identify two primary degradation pathways:
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Acid-catalyzed ring-opening: Protonation at nitrogen followed by nucleophilic attack (k = 0.18 h⁻¹ in 0.1N HCl)
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Photooxidation: Singlet oxygen-mediated [2+2] cycloaddition (Q = 1.8 in UV light)
Formulation with enteric coatings and light-protective packaging effectively mitigates these degradation routes. Remarkably, the cyclopropane ring demonstrates unexpected stability toward radical initiators (AIBN, 70°C), with <5% decomposition after 72 hours .
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